2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Bond Length Optimization
The crystal structure of 2-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has not been directly reported, but insights can be inferred from analogous pyrimidine-boronate esters and boronic acid derivatives. For example, phenylboronic acid derivatives often crystallize as hydrogen-bonded dimers, with the boronate group forming planar trigonal geometries. In the case of pyrimidine-based boronate esters, the dioxaborolane unit typically adopts a nearly planar conformation due to the electron-withdrawing effects of the oxygen atoms.
The isopropyl group at position 2 introduces steric bulk, which may influence the dihedral angle between the pyrimidine ring and the boronate ester. For instance, in phenylboronic acid, the CBO₂ plane is coplanar with the benzene ring, but substituents can distort this geometry. In the current compound, the isopropyl group may induce a slight deviation from planarity, as observed in similar systems where bulky groups restrict rotational freedom.
Key Bond Lengths and Angles
The boron–carbon bond length aligns with typical values for boronic esters, while the boron–oxygen bonds reflect the strong electron-withdrawing effects of the pinacol group. The pyrimidine ring’s bond lengths are consistent with aromatic systems, though the isopropyl group may slightly alter conjugation patterns.
Spectroscopic Characterization
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals:
- Isopropyl group : A septet at δ 1.2–1.4 ppm (CH(CH₃)₂) and a multiplet near δ 2.8–3.0 ppm (CH).
- Pinacol methyl groups : Two singlets at δ 1.2–1.3 ppm (C(CH₃)₂O and C(CH₃)₂O).
- Pyrimidine protons : Aromatic protons at δ 7.5–8.5 ppm, depending on substitution patterns.
¹³C NMR Analysis
The ¹³C NMR spectrum would reveal:
- Pinacol carbons : A quartet at δ 24.0–25.0 ppm (CH₃) and a singlet at δ 82.0–85.0 ppm (C(O)O).
- Pyrimidine carbons : Signals at δ 150–160 ppm (C=N) and δ 120–130 ppm (C–C).
¹¹B NMR Analysis
Solid-state ¹¹B NMR data for analogous boronic esters indicate:
The smaller span (Ω) compared to boronic acids reflects reduced chemical shift anisotropy, consistent with the electron-withdrawing pinacol group stabilizing the boron center.
IR Spectroscopy
Key IR bands include:
Comparative Analysis with Analogous Pyrimidine-Boronic Ester Derivatives
Structural and Electronic Differences
| Compound | Substituents | Boronate Position | Key Structural Feature |
|---|---|---|---|
| 2-Isopropyl-5-boronate-pyrimidine | 2-Isopropyl, 5-boronate | Position 5 | Electron-donating isopropyl |
| 2-Chloro-5-boronate-pyrimidine | 2-Chloro, 5-boronate | Position 5 | Electron-withdrawing chlorine |
| 5-Boronate-pyrimidine | None, 5-boronate | Position 5 | Minimal steric/electronic effects |
The isopropyl group enhances steric hindrance and donates electron density via inductive effects, potentially modulating the boron center’s Lewis acidity. In contrast, chloro-substituted analogs exhibit reduced electron density at boron due to the electronegative chlorine atom.
Reactivity Implications
- Cross-Coupling Reactions : The electron-donating isopropyl group may stabilize the boronate ester, reducing susceptibility to hydrolysis compared to electron-withdrawing substituents like chlorine.
- Suzuki-Miyaura Couplings : The steric bulk of the isopropyl group could influence reaction kinetics and selectivity, favoring coupling partners with complementary electronic profiles.
Properties
IUPAC Name |
2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-9(2)11-15-7-10(8-16-11)14-17-12(3,4)13(5,6)18-14/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPQHXVDKDEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Formula : C15H23BO3
- Molecular Weight : 262.16 g/mol
- CAS Number : 2370026-72-3
Structural Features
The compound features a pyrimidine core substituted with a dioxaborolane moiety, which enhances its chemical reactivity and biological activity. The presence of the isopropyl group contributes to its lipophilicity, which is advantageous for cellular uptake.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, compounds similar to 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have been shown to exhibit significant anticancer properties. A structure-activity relationship study indicated that modifications on the pyrimidine scaffold could lead to enhanced cytotoxicity against various cancer cell lines .
Case Study: Antitumor Agents
A study investigated the synthesis and evaluation of pyrimidine-based compounds for their anticancer activity. The results demonstrated that specific substitutions on the pyrimidine ring improved potency against melanoma cells (IC50 values in the low micromolar range) . This suggests that derivatives of this compound may also exhibit similar or enhanced effects.
Drug Discovery
Pyrimidines are increasingly recognized as crucial scaffolds in drug design due to their ability to interact with various biological targets. The versatility of the pyrimidine structure allows for modifications that can optimize pharmacokinetic properties.
Table 1: Biological Activities of Pyrimidine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | Kinase X | IC50 = 0.5 µM | |
| Compound B | Receptor Y | IC50 = 0.8 µM | |
| This compound | TBD | TBD | TBD |
Material Science
The dioxaborolane moiety in this compound provides unique properties that are beneficial in materials science. It can be utilized in the synthesis of advanced materials through reactions such as Suzuki coupling.
Applications in Polymer Chemistry
The compound can serve as a boron-containing monomer for the synthesis of conjugated polymers. These materials have applications in organic electronics and photonics due to their electronic properties.
Enzyme Inhibition Studies
Research has demonstrated that certain pyrimidine derivatives can act as selective inhibitors for enzymes involved in various signaling pathways. For example, studies on related compounds indicate they may inhibit calmodulin-dependent protein kinases .
Table 2: Enzyme Inhibition Data
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Ring
Key structural analogues differ in substituents at positions 2 and 4. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrimidine-Based Boronate Esters
Stability and Handling
- Boronate Hydrolysis: All pinacol boronate esters are moisture-sensitive but stabilized by the pinacol ligand.
- Thermal Stability : Methoxy-substituted derivatives (e.g., CAS 1052686-60-8) show higher thermal stability compared to alkylamine variants, as evidenced by differential scanning calorimetry (DSC) studies .
Pharmaceutical Intermediates
Compounds like 2-isopropyl-5-(pinacol boronate)pyrimidine are used in synthesizing kinase inhibitors, as demonstrated in patent EP 2402347 A1, where boronate esters participate in late-stage cross-coupling to generate bioactive heterocycles .
Materials Science
The 2,6-dimethoxy derivative (CAS 936250-17-8) has been employed in organic light-emitting diodes (OLEDs) due to its electronic tunability and stable boronate moiety .
Biological Activity
2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring substituted with a dioxaborolane moiety. This unique configuration may influence its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BNO₂ |
| Molecular Weight | 218.09 g/mol |
| CAS Number | 1349151-98-9 |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition) | Indicates moderate lipophilicity |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group may enhance the compound's stability and reactivity in biological systems. Preliminary studies suggest several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antiparasitic Activity : Similar compounds have shown effectiveness against various parasites by disrupting their metabolic processes.
- Antimicrobial Properties : The pyrimidine core is known for its antimicrobial activities against bacteria and fungi.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential efficacy of this compound.
Study 1: Antiparasitic Activity
In a study assessing the antiparasitic effects of pyrimidine derivatives, it was found that compounds with similar structures exhibited significant activity against Plasmodium species. The study reported an EC50 value of 0.010 μM for a closely related compound, suggesting that structural modifications can enhance potency against parasitic infections .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrimidine derivatives showed that certain substitutions on the pyrimidine ring could lead to improved activity against multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentration (MIC) values ranged from 4–8 μg/mL for effective compounds .
Study 3: Pharmacokinetics
Pharmacokinetic studies indicated that similar compounds demonstrated favorable absorption and distribution profiles in animal models. For instance, one derivative showed an oral bioavailability of approximately 31.8% after administration in rats . These findings suggest that the target compound may exhibit similar pharmacokinetic properties.
Q & A
Q. What are the standard synthetic protocols for preparing 2-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated pyrimidine precursors. For example, a chloro- or bromo-substituted pyrimidine derivative is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) yields the boronate ester. Purity (>95%) is confirmed by HPLC and NMR .
Q. How is this compound characterized structurally in academic research?
Key characterization methods include:
- NMR Spectroscopy : and NMR verify the boronate ester moiety (e.g., signal at ~30 ppm) and substitution pattern .
- X-ray Crystallography : Single-crystal analysis using SHELXL or OLEX2 confirms molecular geometry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₁BN₂O₂: 261.1734) .
Q. What are the solubility and storage recommendations for this compound?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Store under inert gas (N₂/Ar) at −20°C in sealed, desiccated containers to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Key parameters include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides.
- Base Compatibility : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency with aryl chlorides.
- Solvent System : Toluene/EtOH (4:1) at 80–110°C minimizes side reactions.
Monitor reaction progress via TLC and isolate biaryl products via flash chromatography. Yields >80% are achievable with optimized conditions .
Q. What role does this compound play in ROS-responsive drug delivery systems?
The boronate ester moiety undergoes oxidative cleavage in high ROS environments (e.g., tumor cells), releasing active drugs. For example, conjugation of RNase A with a boronate ester linker enables selective cytotoxicity restoration in cancer cells upon H₂O₂ exposure . Validate reactivity via fluorescence assays (e.g., H2DCFDA for ROS detection) and cytotoxicity profiling (MTT assays) .
Q. How is this compound utilized in materials science, such as OLED development?
As a building block for thermally activated delayed fluorescence (TADF) emitters, it participates in cross-coupling to construct electron-deficient pyrimidine cores. For instance, coupling with acridine or phenoxazine derivatives generates blue-emitting materials. Device efficiency is assessed via electroluminescence spectra and external quantum efficiency (EQE) measurements .
Q. How can researchers address discrepancies in purity or yield during synthesis?
Q. What computational tools aid in predicting the reactivity of this boronate ester?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. Software like Gaussian or ORCA predicts regioselectivity and electronic effects. Pair computational results with experimental kinetics (e.g., monitoring via in situ IR) .
Q. How is this compound applied in synthesizing boron-containing heterocycles?
It serves as a precursor for:
Q. What strategies resolve contradictory data in reaction mechanism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
